Cas no 951894-96-5 (2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene)

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 化学的及び物理的性質
名前と識別子
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- 2-BROMO-4-(5-BROMO-2-METHOXYPHENYL)-1-BUTENE
- 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene
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- MDL: MFCD09801324
- インチ: 1S/C11H12Br2O/c1-8(12)3-4-9-7-10(13)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3
- InChIKey: XYPYRKUATWICEU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CCC(=C)Br)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- トポロジー分子極性表面積: 9.2
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB360591-1 g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 1 g |
€794.30 | 2023-07-19 | |
abcr | AB360591-2g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 2g |
€1065.20 | 2025-02-20 | |
abcr | AB360591-5g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 5g |
€2507.20 | 2025-02-20 | |
abcr | AB360591-2 g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
abcr | AB360591-5 g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 5 g |
€2,507.20 | 2023-07-19 | |
Fluorochem | 200640-2g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene |
951894-96-5 | 97% | 2g |
£624.00 | 2022-03-01 | |
Fluorochem | 200640-5g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene |
951894-96-5 | 97% | 5g |
£1543.00 | 2022-03-01 | |
abcr | AB360591-1g |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, 97%; . |
951894-96-5 | 97% | 1g |
€794.30 | 2025-02-20 |
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-buteneに関する追加情報
Recent Advances in the Study of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene (CAS: 951894-96-5)
The compound 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene (CAS: 951894-96-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, which make it a promising candidate for further investigation. The presence of bromine atoms at specific positions on the phenyl ring and the butene chain has been shown to enhance its reactivity and binding affinity to certain biological targets. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to efficiently produce this compound in high yields.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene exhibits moderate inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Additionally, molecular docking simulations have revealed favorable interactions between this compound and key protein targets, further supporting its therapeutic potential.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene. Recent research has focused on modifying its chemical structure to improve solubility and bioavailability while maintaining its biological activity. Collaborative efforts between chemists and pharmacologists are underway to address these challenges and advance the compound toward preclinical testing.
In conclusion, 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene represents a valuable scaffold for medicinal chemistry research. Its unique structural and functional properties offer exciting opportunities for the development of novel therapeutic agents. Future studies should focus on elucidating its mechanism of action and exploring its potential in treating specific diseases.
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